molecular formula C46H76N2O3 B11555792 N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide

N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide

Cat. No.: B11555792
M. Wt: 705.1 g/mol
InChI Key: QELXEKOUPGXXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Hexadecylamine: Hexadecylamine is synthesized from hexadecyl chloride through a nucleophilic substitution reaction.

    Preparation of 4-(Hexadecylcarbamoyl)phenol: This intermediate is formed by reacting hexadecylamine with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Final Coupling Reaction: The final step involves the reaction of 4-(hexadecylcarbamoyl)phenol with 4-bromobenzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the para position relative to the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.

Mechanism of Action

The mechanism of action of N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide involves its interaction with specific molecular targets. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-hexadecyl-4-hydroxybenzamide: Similar structure but lacks the phenoxy group.

    N-hexadecyl-4-(pentyloxy)benzamide: Contains a shorter alkyl chain in the phenoxy group.

    N-hexadecyl-4-isopropylbenzamide: Features an isopropyl group instead of the hexadecylcarbamoyl group.

Uniqueness

N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide is unique due to its combination of long alkyl chains and aromatic rings, which confer distinct physicochemical properties. Its ability to interact with lipid membranes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C46H76N2O3

Molecular Weight

705.1 g/mol

IUPAC Name

N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide

InChI

InChI=1S/C46H76N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-47-45(49)41-31-35-43(36-32-41)51-44-37-33-42(34-38-44)46(50)48-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-40H2,1-2H3,(H,47,49)(H,48,50)

InChI Key

QELXEKOUPGXXAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.